2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a mercapto group, which is known for its reactivity, and a methoxybenzyl group, which can influence the compound’s solubility and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Mercapto Group: The mercapto group can be introduced by reacting the benzimidazole derivative with thiol-containing reagents under basic conditions.
Attachment of the Methoxybenzyl Group: The final step involves the alkylation of the benzimidazole derivative with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The methoxybenzyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-mercapto-1H-benzo[d]imidazole: Lacks the methoxybenzyl group.
N-(4-methoxybenzyl)acetamide: Lacks the benzimidazole core.
2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide: Lacks the methoxybenzyl group.
Uniqueness
The presence of both the mercapto and methoxybenzyl groups in 2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide makes it unique. The mercapto group provides reactivity, while the methoxybenzyl group can influence solubility and biological activity, potentially enhancing the compound’s overall efficacy in various applications.
Properties
Molecular Formula |
C17H17N3O2S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2-sulfanylidene-3H-benzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C17H17N3O2S/c1-22-13-8-6-12(7-9-13)10-18-16(21)11-20-15-5-3-2-4-14(15)19-17(20)23/h2-9H,10-11H2,1H3,(H,18,21)(H,19,23) |
InChI Key |
PGVPKTNHOMOKLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
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